molecular formula C17H22N2OS B11100155 2-[(4-tert-butylphenyl)sulfanyl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

2-[(4-tert-butylphenyl)sulfanyl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B11100155
M. Wt: 302.4 g/mol
InChI Key: VRZCUHAGBJLNQQ-UHFFFAOYSA-N
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Description

2-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound that features a pyrazole ring substituted with a tert-butylphenylsulfanyl group and a dimethylpyrazolyl group. This compound is part of a broader class of sulfur-containing pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multistep organic reactions. Industrial production methods often emphasize green chemistry principles, such as metal-free and solvent-free reactions, to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include iodine for cyclocondensation and acetoacetic ester for nucleophilic substitution . Major products formed from these reactions include pyrazolone and pyrazoline derivatives .

Scientific Research Applications

2-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the sulfur atom in the sulfanyl group can form strong interactions with metal ions, which can influence the compound’s biological activity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its effects .

Properties

Molecular Formula

C17H22N2OS

Molecular Weight

302.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)sulfanyl-1-(3,5-dimethylpyrazol-1-yl)ethanone

InChI

InChI=1S/C17H22N2OS/c1-12-10-13(2)19(18-12)16(20)11-21-15-8-6-14(7-9-15)17(3,4)5/h6-10H,11H2,1-5H3

InChI Key

VRZCUHAGBJLNQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)CSC2=CC=C(C=C2)C(C)(C)C)C

Origin of Product

United States

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